

# A Comparative Guide to PI3K Inhibition: Sar405 vs. Wortmannin

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## Compound of Interest

Compound Name: Sar405

Cat. No.: B15604722

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For researchers and drug development professionals navigating the complexities of the phosphoinositide 3-kinase (PI3K) signaling pathway, the choice of a suitable inhibitor is paramount. This guide provides an objective comparison of two prominent PI3K inhibitors, **Sar405** and wortmannin, highlighting their distinct mechanisms, selectivity profiles, and experimental considerations.

## At a Glance: Key Differences

**Sar405** emerges as a highly selective, ATP-competitive inhibitor of the class III PI3K, Vps34, crucial for autophagy and vesicle trafficking.[1][2][3] In stark contrast, wortmannin is a broad-spectrum, covalent, and irreversible inhibitor of class I, II, and III PI3Ks.[4][5] This fundamental difference in their mode of action and target specificity dictates their application in research. While **Sar405** is a tool for dissecting the specific roles of Vps34, wortmannin is often employed for pan-PI3K inhibition, albeit with a higher potential for off-target effects.[4][6]

## Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the quantitative data for **Sar405** and wortmannin, providing a clear comparison of their inhibitory activities.

Table 1: Inhibitor Potency against Primary Targets

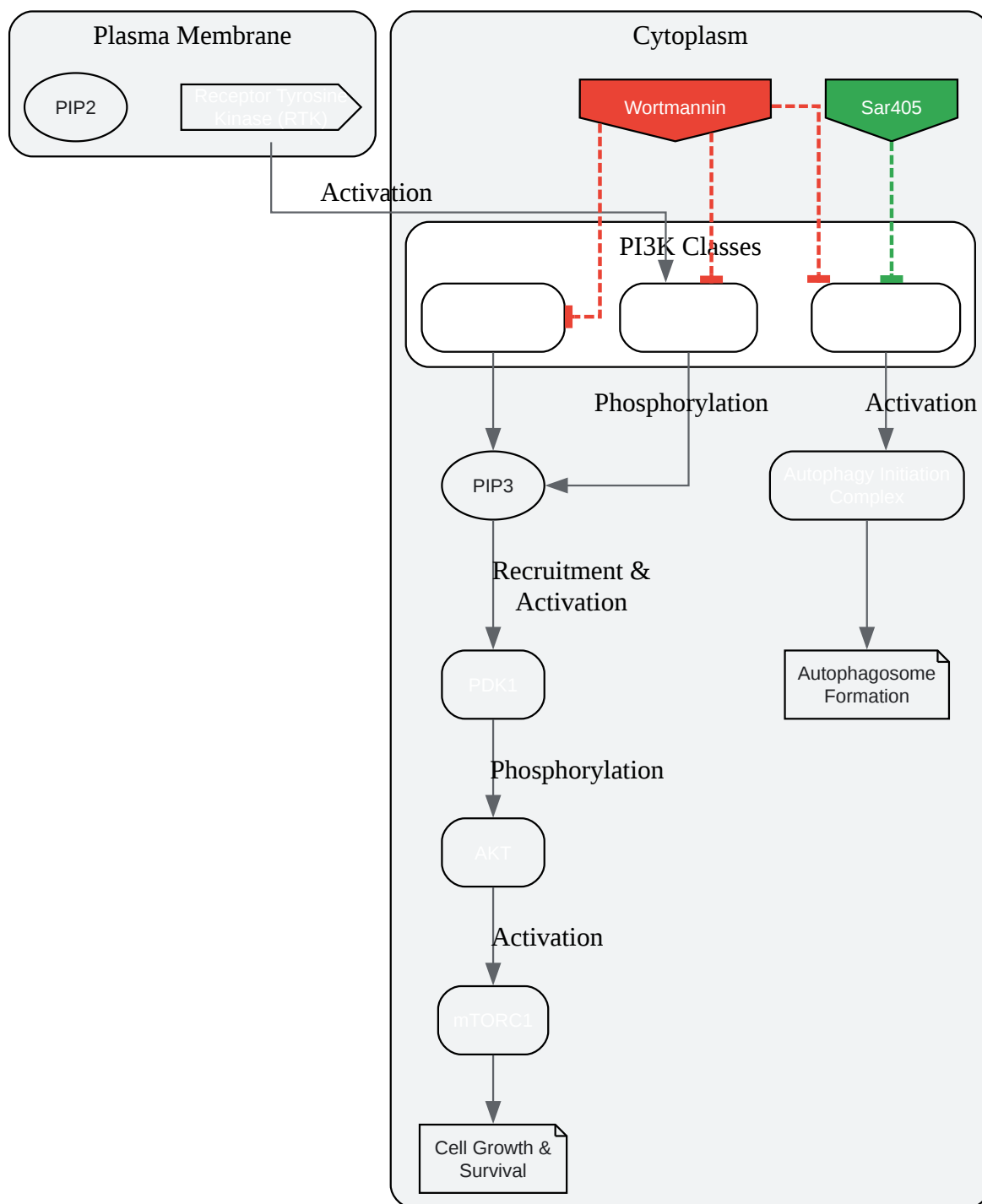
Inhibitor	Target	IC50	Kd	Mechanism of Action
Sar405	Vps34 (PIK3C3)	~1 nM[1][3]	1.5 nM[1][2]	ATP-competitive, Reversible
Wortmannin	Pan-PI3K (Class I, II, III)	~2-5 nM[4][7]	N/A	Covalent, Irreversible

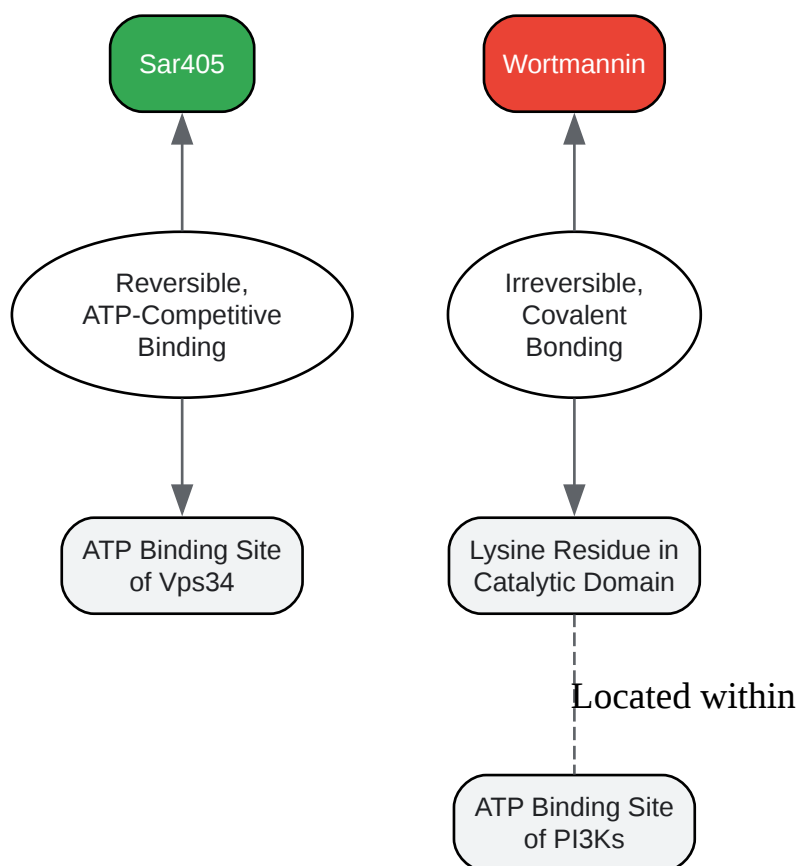
Table 2: Selectivity Profile and Off-Target Effects

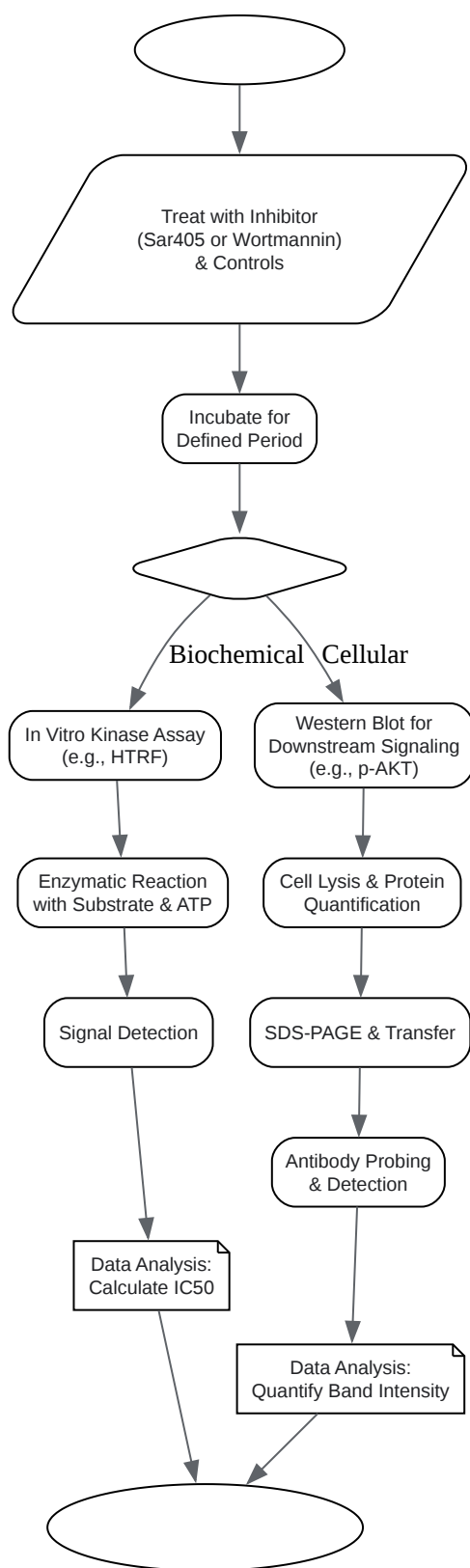
Inhibitor	High-Affinity Targets	Known Off-Targets (at higher concentrations)	Notes
Sar405	Vps34 (Class III PI3K)	Not active against Class I and II PI3Ks or mTOR at concentrations up to 10 $\mu$ M.[1][3][6]	Exhibits an exquisite selectivity profile, making it a precise tool for studying Vps34.[2][6]
Wortmannin	Pan-PI3K (Class I, II, III)	mTOR, DNA-PKcs, ATM, ATR, PLK1, PLK3, MLCK, MAPK.[4][5][8]	Non-specific inhibition profile.[4] It is unstable in solution with a short half-life of about 10 minutes in tissue culture.[4]

## Signaling Pathways and Inhibitor Mechanisms

The PI3K signaling pathway is a critical regulator of diverse cellular processes. The following diagrams illustrate the pathway and the distinct mechanisms of **Sar405** and wortmannin.







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